NGR peptide Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

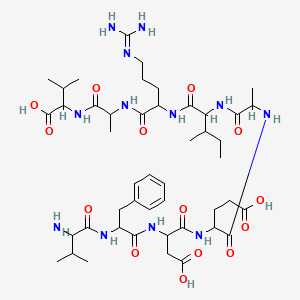

NGR peptide Trifluoroacetate is the peptide containing the asparagine-glycine-arginine (NGR) motif are recognized by CD13/aminopeptidase N (APN) receptor isoforms that are selectively overexpressed in tumor neovasculature.

Scientific Research Applications

Tumor Vasculature Targeting : NGR peptides are known for their ability to target tumor blood vessels. They have been used to deliver a variety of drugs, cytokines, nanoparticles, and imaging agents to tumor vasculature, exploiting their property of recognizing neoangiogenic vessels (Corti & Curnis, 2011).

Drug Delivery Systems : NGR peptides have shown promise in drug development for angiogenesis-dependent diseases. They can selectively recognize tumor neovasculature and are used for ligand-directed targeted delivery of various drugs and particles (Corti, Curnis, Arap, & Pasqualini, 2008).

Enhanced Chemotherapy and Diagnosis : NGR-functionalized systems, such as single-walled carbon nanotubes, can be used for combination chemotherapy and tumor diagnosis, demonstrating high tumor targeting capacity and anti-tumor efficacy (Yan et al., 2017).

MicroPET Imaging of CD13 Receptor Expression : NGR-containing peptides have been synthesized for microPET imaging of CD13 receptor expression in vivo. This application is significant for the noninvasive detection of CD13 receptor expression in tumors (Chen et al., 2013).

Targeted Therapies for Angiogenesis : The NGR peptide motif has been used to develop nanocarriers for tumor-specific therapies. This includes heat-activable cell-penetrating peptide-doxorubicin conjugates for cancer treatment (Yang et al., 2014).

Improving Selectivity in Tumor Targeting : Glycine N‐methylation in NGR-tagged nanocarriers has been found to prevent isoaspartate formation and integrin binding without impairing CD13 recognition, leading to improved selectivity in tumor targeting (Corti et al., 2017).

properties

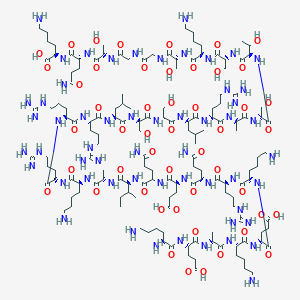

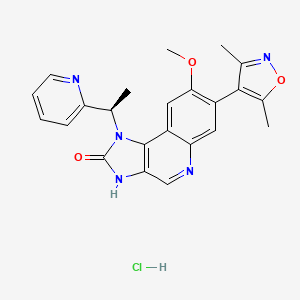

Molecular Formula |

C₂₂H₃₇F₃N₁₀O₁₀S₂ |

|---|---|

Molecular Weight |

722.72 |

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |

InChI Key |

CAGKFGHJVVESAR-AAQZBYNGSA-N |

SMILES |

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)